2-bromo-5-(ethoxymethyl)-1,3,4-thiadiazole
Description
2-Bromo-5-(ethoxymethyl)-1,3,4-thiadiazole is a halogenated heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a bromine atom at position 2 and an ethoxymethyl group (-CH₂-O-C₂H₅) at position 3. The 1,3,4-thiadiazole ring system is characterized by a planar geometry with delocalized π-electrons, contributing to its stability and reactivity . This compound is primarily utilized as a synthetic intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine's role as a leaving group .
Properties
CAS No. |
1340231-23-3 |
|---|---|
Molecular Formula |
C5H7BrN2OS |
Molecular Weight |
223.09 g/mol |
IUPAC Name |
2-bromo-5-(ethoxymethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C5H7BrN2OS/c1-2-9-3-4-7-8-5(6)10-4/h2-3H2,1H3 |
InChI Key |
NVWHXSWDNFNBLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-bromo-5-(ethoxymethyl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Bromo-5-(ethoxymethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5-(ethoxymethyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-bromo-5-(ethoxymethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substituent Effects on Physicochemical Properties
The electronic and steric properties of 1,3,4-thiadiazoles are highly dependent on substituents. Key analogs and their distinctions are summarized below:
Table 1: Comparison of Substituents and Properties
Key Observations :
Reactivity in Cross-Coupling Reactions
The bromine atom at position 2 enables palladium-catalyzed cross-coupling reactions. Compared to chloro analogs, bromo-substituted thiadiazoles exhibit higher reactivity due to weaker C-Br bonds. For example:
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